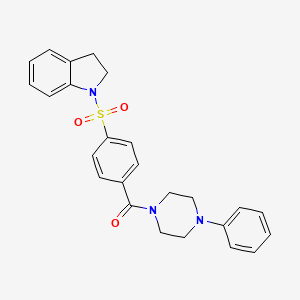
(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C25H25N3O3S and its molecular weight is 447.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of (4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone have been investigated for their potential as selective N-methyl-D-aspartate (NMDA) receptor antagonists, showcasing their relevance in treating neurological disorders. For instance, compounds derived from this chemical structure demonstrated potent inhibition of NMDA receptor subunits, with applications extending to pain management in mouse models of hyperalgesia (Borza et al., 2007). Additionally, novel arylisoxazole-phenylpiperazines designed from this scaffold were studied for their inhibitory activity against acetylcholinesterase, indicating potential for treating neurodegenerative diseases such as Alzheimer's (Saeedi et al., 2019).
Synthetic Chemistry Applications
Synthetic chemistry applications include the development of novel synthetic methodologies and the exploration of chemical reactivity. The synthesis of chiral β-amino alcohols from (S)-2-indoline carboxylic acid, utilizing this compound derivatives, exemplifies the role of these compounds in asymmetric synthesis and catalysis (Martens et al., 1992). Similarly, the compound's analogs have been applied in the synthesis of triazole analogues of piperazine, highlighting their antimicrobial potential against various human pathogenic bacteria (Nagaraj et al., 2018).
Pharmacological Applications
Pharmacologically, these compounds have been investigated for their antitumor, antimitotic, and anticonvulsant activities. The biotransformation of a novel antimitotic agent, showcasing potent antitumor activity across various preclinical models, underlines the importance of this compound derivatives in cancer research (Ahn et al., 2011). Moreover, compounds possessing the phenylpiperazine moiety derived from this scaffold have demonstrated significant inhibition of tubulin polymerization, offering insights into the development of novel chemotherapeutic agents (Prinz et al., 2017).
Mécanisme D'action
Target of Action
The compound “(4-(Indolin-1-ylsulfonyl)phenyl)(4-phenylpiperazin-1-yl)methanone” is a complex molecule that likely interacts with multiple targetsIt’s known that indole derivatives, which are part of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s known that indole derivatives can possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets, leading to changes in cellular processes.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biological pathways due to their broad-spectrum biological activities . The compound could potentially affect pathways related to inflammation, viral replication, cancer cell proliferation, and more.
Result of Action
Based on the known activities of indole derivatives, it can be hypothesized that the compound may have anti-inflammatory effects , among others. For instance, it may reduce the production of pro-inflammatory cytokines like TNF-α and IL-1β .
Propriétés
IUPAC Name |
[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O3S/c29-25(27-18-16-26(17-19-27)22-7-2-1-3-8-22)21-10-12-23(13-11-21)32(30,31)28-15-14-20-6-4-5-9-24(20)28/h1-13H,14-19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSLHEAGBJMNIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
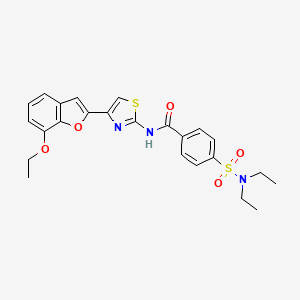
![7-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2890049.png)
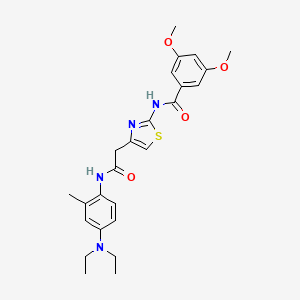
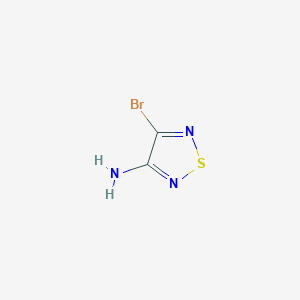
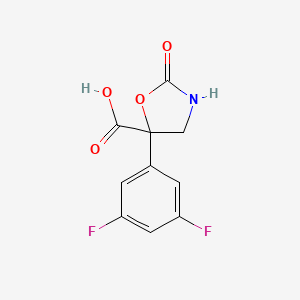
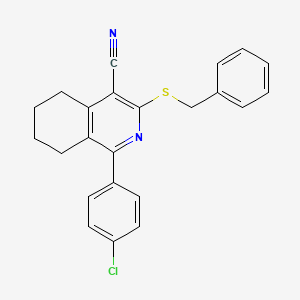
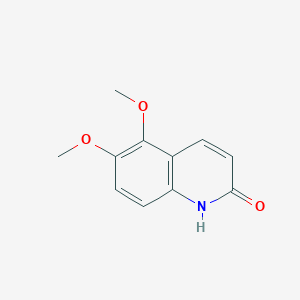
![6,7-dimethoxy-2-[(4-nitrobenzyl)sulfanyl]-3-octyl-4(3H)-quinazolinimine](/img/structure/B2890058.png)
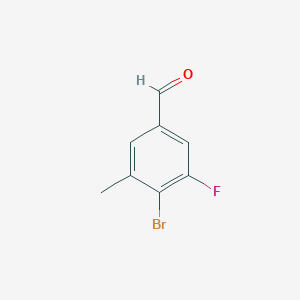
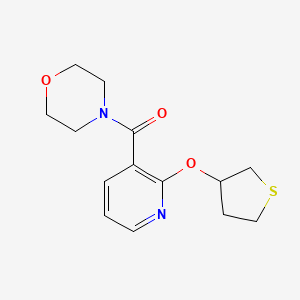
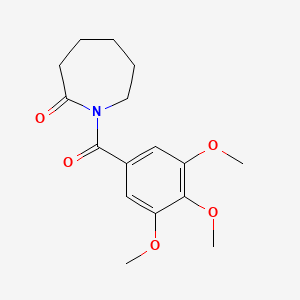
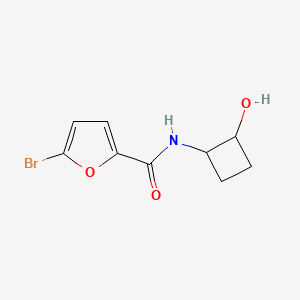
![2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile](/img/structure/B2890066.png)

